molecular formula C18H13ClN2O4 B2721211 5-(4-chloro-2-nitrophenyl)-2-methyl-N-phenylfuran-3-carboxamide CAS No. 876872-44-5

5-(4-chloro-2-nitrophenyl)-2-methyl-N-phenylfuran-3-carboxamide

Cat. No.: B2721211
CAS No.: 876872-44-5
M. Wt: 356.76
InChI Key: BAVDSKMMFYGLAA-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-nitrophenyl)-2-methyl-N-phenylfuran-3-carboxamide is a furan-based carboxamide derivative characterized by a substituted phenyl group at the 5-position of the furan ring, a methyl group at the 2-position, and an N-phenyl carboxamide moiety at the 3-position.

Properties

IUPAC Name

5-(4-chloro-2-nitrophenyl)-2-methyl-N-phenylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c1-11-15(18(22)20-13-5-3-2-4-6-13)10-17(25-11)14-8-7-12(19)9-16(14)21(23)24/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVDSKMMFYGLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-2-nitrophenyl)-2-methyl-N-phenylfuran-3-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-formylfuran-5-boronic acid.

    Introduction of the Chloro-Nitrophenyl Group: This step involves the nitration of a chlorinated benzene derivative, such as 2-bromo-5-chloronitrobenzene, followed by coupling with the furan ring.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with aniline (phenylamine) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include the control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the phenyl groups.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be employed for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones depending on the site of oxidation.

    Reduction: The primary product of nitro group reduction is the corresponding amine.

    Substitution: Substitution reactions yield derivatives where the chloro group is replaced by the nucleophile.

Scientific Research Applications

Research has indicated that 5-(4-chloro-2-nitrophenyl)-2-methyl-N-phenylfuran-3-carboxamide exhibits significant biological activities, which can be categorized into several key areas:

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses strong antimicrobial properties. For instance, its minimum inhibitory concentration (MIC) values against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli were found to be notably low, indicating high efficacy.

PathogenMIC (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, with mechanisms involving the activation of caspases and disruption of cell cycle progression.

Case Study:
A study on A549 lung cancer cells revealed that treatment with this compound led to a significant reduction in tumor volume in xenograft models. The compound was observed to enhance the efficacy of traditional chemotherapeutics when used in combination therapies.

Anti-inflammatory Effects

Preliminary research suggests that this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Material Science Applications

In addition to its biological applications, this compound is being explored for use in materials science due to its unique chemical structure, which allows for potential incorporation into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism by which 5-(4-chloro-2-nitrophenyl)-2-methyl-N-phenylfuran-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro group may facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-(4-chloro-2-nitrophenyl)-2-methyl-N-phenylfuran-3-carboxamide and related compounds:

Compound Name Key Structural Features Biological Activity (if reported) Physicochemical Properties Reference
This compound - 2-Methyl furan
- 5-(4-Chloro-2-nitrophenyl)
- N-Phenyl carboxamide
Not explicitly reported in evidence - High molecular weight (estimated ~400 g/mol)
- Likely moderate solubility due to nitro and phenyl groups
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-phenylthiazole (Compound 8) - Thiazole core
- Hydrazone linker
- 5-(4-Chloro-2-nitrophenyl)furan
Anticandidal activity (MIC = 250 µg/mL vs. Candida utilis)
Low cytotoxicity (IC50 > 500 µg/mL)
- Molecular ion peak: m/z 425
- C:56.54%, H:3.08%, N:13.19%
5-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(4-methoxyphenyl)furan-2-carboxamide - 4-Methoxyphenyl carboxamide
- 5-(4-Chloro-3-trifluoromethylphenyl)furan
Not reported - Enhanced lipophilicity due to trifluoromethyl and methoxy groups
2-[2-((5-(4-Nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-phenylthiazole (Compound 7) - 5-(4-Nitrophenyl)furan
- Hydrazone linker
- Thiazole core
Anticandidal activity (MIC = 250 µg/mL) - Molecular ion peak: m/z 421
- C:59.99%, H:3.84%, N:13.33%
5-Bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide - Bromo-substituted furan
- Morpholinylphenyl carboxamide
Not reported - Higher molecular weight (~430 g/mol)
- Potential for hydrogen bonding via morpholine
Structural and Functional Insights

Core Heterocycle Variations: The thiazole-hydrazone derivatives (e.g., Compound 8) exhibit pronounced anticandidal activity, likely due to the thiazole ring’s electron-deficient nature and the hydrazone linker’s ability to coordinate metal ions or interact with microbial enzymes . In contrast, the furan-carboxamide scaffold (target compound) lacks the thiazole ring but retains the nitro and chloro substituents, which may confer different target specificity.

Substituent Effects: Nitro vs. In contrast, the 3-trifluoromethyl group in the analog () increases lipophilicity and metabolic stability . Carboxamide Variations: The N-phenyl group in the target compound may enhance π-π stacking in hydrophobic pockets, whereas morpholinyl or methoxyphenyl substituents () could improve solubility or target affinity .

Biological Activity Trends: Compounds with hydrazone linkers (e.g., Compound 8) show moderate antifungal activity but low cytotoxicity, suggesting selectivity for microbial over mammalian cells . The absence of a hydrazone in the target compound may shift its activity profile toward different targets.

Key Analytical Data for Analogous Compounds :

  • IR Spectroscopy: Stretching vibrations for C=O (1650–1700 cm⁻¹), C-N (1250–1350 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) are consistent across nitro-substituted furans .
  • ¹H-NMR : Aromatic protons in the 4-chloro-2-nitrophenyl group resonate at δ 7.8–8.3 ppm, while furan protons appear at δ 6.5–7.5 ppm .

Biological Activity

Overview

5-(4-Chloro-2-nitrophenyl)-2-methyl-N-phenylfuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

The compound is characterized by its unique structure, which includes a furan ring and multiple functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC16H14ClN3O3
Molecular Weight343.75 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, particularly Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial enzymes crucial for cell wall synthesis and DNA replication.
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through interference with cell cycle progression.

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values are indicative of its potency:

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Streptococcus pneumoniae4

These results suggest that the compound exhibits significant antibacterial activity, especially against Streptococcus pneumoniae, which is notable given the rising antibiotic resistance.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced antibacterial potency compared to traditional antibiotics like ampicillin and streptomycin, particularly against resistant strains of bacteria .
  • Anticancer Research : In vitro studies demonstrated that the compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

Toxicity and Side Effects

While promising, it is essential to consider the toxicity profile of this compound. Preliminary assessments indicate low toxicity in human liver cell lines (HepG2), suggesting a favorable safety profile for further development . However, comprehensive toxicity studies are necessary to evaluate its safety in vivo.

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